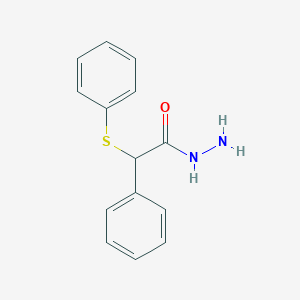

2-Phenyl-2-(phenylthio)acetohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148009. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenyl-2-phenylsulfanylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c15-16-14(17)13(11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBSXELGHYWXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NN)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302025 | |

| Record name | 2-phenyl-2-(phenylthio)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32121-53-2 | |

| Record name | 32121-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenyl-2-(phenylthio)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenyl-2-(phenylthio)acetohydrazide: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-phenyl-2-(phenylthio)acetohydrazide, a molecule of significant interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential therapeutic applications. We will explore a proposed synthetic pathway, predict its spectroscopic characteristics, and discuss the promising biological activities of the broader class of thioacetohydrazide derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore novel chemical scaffolds.

Introduction: The Therapeutic Promise of Hydrazide Scaffolds

The hydrazide functional group is a cornerstone in medicinal chemistry, renowned for its ability to form the basis of a wide array of biologically active compounds. When incorporated into more complex molecular architectures, such as the this compound scaffold, it offers a versatile platform for the development of novel therapeutics. The presence of a phenylthio moiety introduces unique stereoelectronic properties that can influence a molecule's interaction with biological targets. Research into related structures, such as 2-(phenylthiomethyl)-1H-benzo[d]imidazole acetohydrazide derivatives, has revealed promising antitumor activity, underscoring the potential of this chemical class.[1] Furthermore, derivatives of 2-(phenylthio) benzoylarylhydrazone have demonstrated significant antimycobacterial activity, highlighting the broad therapeutic window that can be explored from this core structure.[2][3]

This guide will focus on the specific molecule, this compound, providing a foundational understanding for its future investigation.

Molecular Structure and Physicochemical Properties

The core structure of this compound is characterized by a central acetohydrazide backbone, substituted with both a phenyl and a phenylthio group at the alpha-carbon.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 32121-53-2 | |

| Molecular Formula | C₁₄H₁₄N₂OS | |

| Molecular Weight | 258.34 g/mol | |

| Predicted Boiling Point | 472.6±45.0 °C | ChemicalBook |

| Predicted Density | 1.25±0.1 g/cm³ | ChemicalBook |

| Predicted pKa | 11.90±0.70 | ChemicalBook |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process, a common strategy for preparing acetohydrazide derivatives.[1] This involves the initial synthesis of the corresponding carboxylic acid, followed by its conversion to the hydrazide.

Caption: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of 2-Phenyl-2-(phenylthio)acetic acid

The initial and crucial step is the formation of the carboxylic acid intermediate. A plausible and efficient method involves the α-bromination of phenylacetic acid, followed by nucleophilic substitution with thiophenol.

Protocol:

-

α-Bromination: To a solution of phenylacetic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as benzoyl peroxide. The reaction mixture is then refluxed until the starting material is consumed (monitored by TLC). The succinimide byproduct is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude α-bromophenylacetic acid.

-

Nucleophilic Substitution: The crude α-bromophenylacetic acid is dissolved in a polar aprotic solvent like DMF. Thiophenol and a non-nucleophilic base (e.g., potassium carbonate) are added, and the mixture is stirred at room temperature. The base is essential to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give 2-phenyl-2-(phenylthio)acetic acid.

Causality: The choice of NBS provides a reliable method for benzylic bromination. The subsequent use of a base in the nucleophilic substitution step is critical to enhance the nucleophilicity of the sulfur atom, facilitating an efficient SN2 reaction.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the corresponding hydrazide is a standard and generally high-yielding transformation.

Protocol:

-

A mixture of 2-phenyl-2-(phenylthio)acetic acid and an excess of hydrazine hydrate in a suitable solvent like ethanol is refluxed for several hours.[4] The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then recrystallized from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

Causality: The use of excess hydrazine hydrate drives the reaction towards the formation of the hydrazide. The reflux conditions provide the necessary activation energy for the condensation reaction to occur.

Predicted Spectroscopic Characterization

While specific spectra for this compound are not available in the searched literature, its structure allows for the prediction of key spectroscopic features based on the analysis of similar compounds.[5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.2 - 7.5 | Multiplet | 10H | Aromatic protons (from both phenyl rings) |

| ~5.0 | Singlet | 1H | Methine proton (α-carbon) |

| ~4.3 | Broad Singlet | 2H | -NH₂ protons |

| ~8.5 | Broad Singlet | 1H | -NH- proton |

Rationale: The aromatic protons will appear in the typical downfield region. The methine proton, being adjacent to two electron-withdrawing groups (phenyl and phenylthio), will be deshielded and appear as a singlet. The hydrazide protons are exchangeable and will likely appear as broad singlets.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 170 - 175 | Carbonyl carbon (C=O) |

| 125 - 140 | Aromatic carbons |

| ~ 50 | Methine carbon (α-carbon) |

Rationale: The carbonyl carbon will be the most downfield signal due to the strong deshielding effect of the oxygen atom. The aromatic carbons will appear in their characteristic region, and the α-carbon will be in the aliphatic region but shifted downfield due to the attached heteroatom and aromatic rings.

IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3400 | N-H stretching | Hydrazide (-NHNH₂) |

| 3000 - 3100 | C-H stretching | Aromatic C-H |

| 1650 - 1680 | C=O stretching | Amide I band |

| 1450 - 1600 | C=C stretching | Aromatic rings |

Rationale: The N-H stretches of the hydrazide group will appear as broad bands. The strong carbonyl stretch is a key diagnostic peak for the presence of the amide functionality.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 258 | [M]⁺, Molecular ion peak |

| 197 | [M - NHNH₂]⁺ |

| 165 | [M - SPh]⁺ |

| 105 | [Ph-CH=NH]⁺ |

| 77 | [C₆H₅]⁺ |

Rationale: The molecular ion peak will confirm the molecular weight of the compound. Common fragmentation pathways would include the loss of the hydrazide moiety, the phenylthio group, and fragmentation of the acetohydrazide backbone.

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The biological activity of related compounds suggests several avenues for further investigation.

-

Anticancer Activity: Acetohydrazide derivatives containing a 2-(phenylthiomethyl)-1H-benzo[d]imidazole moiety have shown significant cancer inhibitory activity in vitro.[1] This suggests that the core this compound structure could serve as a valuable template for the design of novel anticancer agents.

-

Antimycobacterial Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular drugs. Hydrazone derivatives of 2-(phenylthio) benzoylhydrazide have shown potent antimycobacterial activity.[2][3] This indicates that this compound could be a precursor for the synthesis of new and effective treatments for tuberculosis.

-

Versatile Synthetic Intermediate: Beyond its own potential biological activity, this compound is a versatile building block for the synthesis of a variety of heterocyclic compounds, such as pyrazoles and thiazolidinones, which are themselves important pharmacophores.[1]

Conclusion

This compound represents a molecule with considerable, yet largely untapped, potential in the field of medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis and characterization. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data provides a clear roadmap for the structural elucidation of this compound. The documented biological activities of structurally related molecules strongly suggest that this compound and its derivatives are worthy of further investigation as potential anticancer and antimycobacterial agents. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further exploration into this promising area of drug discovery.

References

- Synthesis and Antimycobacterial Activity of 2-(Phenylthio)

- Synthesis and Antimycobacterial Activity of 2-(Phenylthio)

-

1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). ResearchGate. (URL: [Link])

-

Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. (URL: [Link])

Sources

- 1. 2-(Phenylthio)acetohydrazide|CAS 22446-21-5 [benchchem.com]

- 2. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

Introduction: Unveiling a Versatile Synthetic Scaffold

An In-depth Technical Guide to 2-Phenyl-2-(phenylthio)acetohydrazide

In the landscape of medicinal chemistry and organic synthesis, the strategic value of a molecule is often defined by its versatility and potential as a scaffold for generating diverse chemical entities. This compound, identified by the CAS Number 32121-53-2 , is a prime example of such a foundational building block.[1][2][3] This acetohydrazide derivative, possessing a unique combination of a phenyl ring, a thioether linkage, and a reactive hydrazide moiety, offers chemists a powerful tool for constructing complex heterocyclic systems and novel molecular architectures.

This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, a robust and logical synthetic pathway, and its proven applications as a versatile intermediate in the development of new chemical entities. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical attributes in their synthetic and therapeutic programs.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 32121-53-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₄N₂OS | [1][2] |

| Molecular Weight | 258.34 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES Code | O=C(NN)C(C1=CC=CC=C1)SC2=CC=CC=C2 | [2] |

| Boiling Point | 472.6±45.0 °C (Predicted) | [1] |

| Density | 1.25±0.1 g/cm³ (Predicted) | [1] |

| pKa | 11.90±0.70 (Predicted) | [1] |

| LogP | 2.13 | [3] |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is logically approached through a two-step sequence starting from its corresponding carboxylic acid, 2-phenyl-2-(phenylthio)acetic acid. This method is efficient and relies on well-established, high-yielding chemical transformations. The causality behind this strategy is clear: direct conversion of a carboxylic acid to a hydrazide can be challenging and may require harsh conditions. Converting the acid to an ester intermediate provides a more reactive electrophile that readily undergoes nucleophilic acyl substitution with hydrazine, leading to a cleaner reaction and higher purity of the final product.

Step-by-Step Synthesis Protocol

Step 1: Fischer Esterification of 2-Phenyl-2-(phenylthio)acetic Acid

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2-phenyl-2-(phenylthio)acetic acid in an excess of absolute ethanol (e.g., 10-20 volumes).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃). The ester, being less polar than the acid, will precipitate or can be extracted with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ethyl 2-phenyl-2-(phenylthio)acetate.

Step 2: Hydrazinolysis of the Ester Intermediate

-

Reactant Preparation: Dissolve the crude ethyl 2-phenyl-2-(phenylthio)acetate from the previous step in ethanol.

-

Nucleophilic Addition: Add hydrazine hydrate (NH₂NH₂·H₂O) in a slight molar excess (e.g., 1.1-1.5 equivalents) to the solution at room temperature. The highly nucleophilic terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours. The reaction typically proceeds smoothly, with the formation of the hydrazide often observed as a precipitate.

-

Isolation and Purification: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum to afford pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

The true utility of this compound lies in its role as a versatile synthetic intermediate. The nucleophilic hydrazide group is a gateway to a vast array of heterocyclic ring systems, which are privileged structures in medicinal chemistry due to their ability to engage with biological targets.

Precursor for Heterocyclic Scaffolds

The phenylthioacetohydrazide scaffold is a valuable template for creating more complex molecules.[4] The terminal -NH₂ group of the hydrazide is a potent nucleophile, and the adjacent -NH- group can participate in cyclization reactions. This dual reactivity allows for the construction of several important classes of heterocycles:

-

1,2,4-Triazoles: Reaction with isothiocyanates yields a thiosemicarbazide intermediate, which can undergo base-catalyzed intramolecular cyclization to form 3-mercapto-1,2,4-triazoles.

-

Thiazolidinones: The hydrazide can be first converted into a Schiff base by condensation with an aldehyde. Subsequent reaction of the Schiff base with thioglycolic acid leads to the formation of 4-thiazolidinones, a scaffold known for diverse biological activities.

-

Pyrazoles: Cyclocondensation reactions between the hydrazide moiety and 1,3-dicarbonyl compounds are a classical and effective method for synthesizing substituted pyrazole rings.[4]

Role in Bioactive Molecule Discovery

While the title compound itself is primarily a building block, structurally related acetohydrazides have shown significant promise in drug discovery. A notable example is the discovery of 2-(phenyl)amino-acetohydrazide derivatives as highly potent inhibitors of eosinophil peroxidase (EPO), with IC₅₀ values as low as 10 nM.[5] EPO is an enzyme implicated in the pathology of chronic inflammatory diseases, such as asthma and allergic reactions. The discovery of potent inhibitors based on a similar chemical core highlights the therapeutic potential of this compound class, making this compound an attractive starting point for hit-to-lead optimization programs in this area.[5]

Diagram of Synthetic Utility

Caption: Synthetic utility as a precursor to diverse heterocycles.

Safety and Handling

This compound is intended for research purposes only. As with all laboratory chemicals, it should be handled by trained personnel in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed toxicological and handling information prior to use.

Conclusion

This compound is more than just a chemical compound; it is a strategic synthetic tool. Its well-defined structure, accessible synthesis, and, most importantly, the reactive potential of its hydrazide functional group make it an invaluable precursor for generating molecular diversity. For scientists engaged in the synthesis of novel heterocycles or the discovery of new therapeutic agents, particularly for inflammatory diseases, this compound represents a validated and promising starting point for innovation. Its continued use in synthetic and medicinal chemistry programs is certain to contribute to the development of the next generation of complex molecules and bioactive compounds.

References

-

Cheméo. (n.d.). Chemical Properties of 2-Acetyl-1-phenylhydrazine (CAS 114-83-0). Retrieved from [Link]

-

Sanap, S. S., Londhe, S. V., & Devkate, R. B. (2023, November). Synthesis of 2- phenyl indole. INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT, 8(11), a548-a557. Retrieved from [Link]

- Google Patents. (n.d.). US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.

-

PubChem. (n.d.). Acetic acid, phenylthio-, 2-phenylhydrazide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-phenylindole. Retrieved from [Link]

-

PubChem. (n.d.). Benzeneacetic acid, hydrazide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 111974-73-3 | Product Name : Phenyl (2-(phenylthio)phenyl)carbamate. Retrieved from [Link]

-

Fakhrudin, N., et al. (2018). Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1365-1376. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Retrieved from [Link]

-

National Institutes of Health. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

Sources

- 1. This compound CAS#: 32121-53-2 [m.chemicalbook.com]

- 2. 32121-53-2|this compound|BLD Pharm [bldpharm.com]

- 3. You are being redirected... [hit2lead.com]

- 4. 2-(Phenylthio)acetohydrazide|CAS 22446-21-5 [benchchem.com]

- 5. Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Phenyl-2-(phenylthio)acetohydrazide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-2-(phenylthio)acetohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will explore its core physicochemical properties, outline a robust and validated synthetic protocol, and delve into the mechanistic causality behind its formation. Furthermore, this document contextualizes the compound's relevance within modern drug discovery, particularly as a versatile scaffold for developing novel therapeutic agents. All quantitative data is summarized for clarity, and key processes are visualized to enhance understanding.

Introduction: The Strategic Value of the Acetohydrazide Scaffold

This compound (CAS No. 32121-53-2) is an organic compound featuring a unique combination of functional groups: a phenyl ring, a phenylthio (benzenethiol) ether linkage, and a terminal hydrazide moiety.[1] This structural arrangement makes it a valuable building block in synthetic chemistry. The hydrazide group is a potent nucleophile and a common precursor for synthesizing a wide array of heterocyclic systems, while the phenylthio group offers a site for further functionalization and can influence the molecule's overall lipophilicity and binding characteristics.

The broader class of acetohydrazide derivatives is recognized for its significant pharmacological potential. These scaffolds are instrumental in the synthesis of compounds investigated for anticancer, anti-inflammatory, and neuroprotective activities.[2][3] For instance, research into 2-(phenyl)amino-acetohydrazides has identified potent inhibitors of eosinophil peroxidase (EPO) with IC50 values as low as 10 nM, highlighting their potential in treating chronic inflammatory diseases.[3] Therefore, understanding the properties and synthesis of this compound is critical for researchers aiming to leverage this scaffold in fragment-based drug discovery and lead optimization programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, including solvent selection, reaction temperature, and analytical characterization.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 32121-53-2 | [1][4] |

| Molecular Formula | C₁₄H₁₄N₂OS | [1] |

| Molecular Weight | 258.34 g/mol | [1][5] |

| Predicted Boiling Point | 472.6 ± 45.0 °C | [5] |

| Predicted Density | 1.25 ± 0.1 g/cm³ | [5] |

| Predicted pKa | 11.90 ± 0.70 | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Molecular Structure

The structural architecture of the molecule is key to its reactivity and function. The central chiral carbon is bonded to both a phenyl and a phenylthio group, creating a sterically significant and electronically rich core.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1 & 2: Synthesis of Methyl 2-phenyl-2-(phenylthio)acetate (Intermediate F)

This procedure combines esterification and a subsequent Mitsunobu reaction, a robust method for converting alcohols to a wide range of functional groups, including thioethers.

-

Esterification: Dissolve mandelic acid (1.0 eq) in methanol (5 mL/g). Add sulfuric acid (0.05 eq) catalytically. Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester (Intermediate C).

-

Mitsunobu Reaction: To a solution of the crude ester (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF (10 mL/g) at 0°C, add thiophenol (1.1 eq).

-

Reagent Addition: Add diethyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0°C. Causality: The slow addition of DIAD is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Purification: Concentrate the reaction mixture and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure Methyl 2-phenyl-2-(phenylthio)acetate (Intermediate F).

Step 3: Hydrazinolysis to this compound (Product I)

-

Reaction Setup: Dissolve the purified ester (Intermediate F, 1.0 eq) in ethanol (10 mL/g). Add hydrazine hydrate (3.0 eq). Causality: An excess of hydrazine hydrate is used to drive the nucleophilic acyl substitution reaction to completion.

-

Reflux: Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 2-4 hours.

-

Product Isolation: Cool the reaction mixture in an ice bath. The product will often precipitate out of solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate or starting material. Dry the solid under vacuum to yield the final product, this compound.

Applications in Drug Discovery and Research

The true value of this compound lies in its versatility as a molecular scaffold. Its distinct functional domains serve as strategic anchor points for chemical elaboration in drug design.

-

Anticancer Agent Development: The core structure is related to acetohydrazide derivatives that have demonstrated promising in-vitro cancer inhibitory activity. [6]The phenyl rings can be substituted to modulate activity and selectivity against various cancer cell lines, such as MCF7 breast cancer cells.

-

Anti-inflammatory Therapeutics: Thiazole-containing structures, which can be synthesized from hydrazide intermediates, exhibit a wide range of biological activities, including anti-inflammatory effects. [2]The development of novel eosinophil peroxidase (EPO) inhibitors from similar acetohydrazide scaffolds provides a direct pathway for creating new treatments for eosinophilic disorders. [3]* Fragment-Based Drug Discovery (FBDD): This molecule serves as an excellent starting fragment. The terminal hydrazide can be used in fragment linking or growing strategies through reactions like condensation with aldehydes or ketones. High-throughput experimentation (HTE) can be employed to rapidly optimize reactions for creating a library of analogues, even with challenging heteroatom-rich fragments. [7]* Intermediate for Complex Synthesis: Phenylthio compounds are established intermediates in the synthesis of major pharmaceuticals. For example, Phenyl (2-(phenylthio)phenyl)carbamate is a key intermediate for the atypical antipsychotic agent Quetiapine. [8]This underscores the industrial relevance of the phenylthio moiety present in the title compound.

Handling, Storage, and Safety

As a laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C). [1]* Safety: While specific toxicity data for this compound is not readily available, related hydrazide compounds can be toxic if swallowed. [9]It is prudent to handle it with care and consult the material safety data sheet (MSDS) from the supplier before use.

Conclusion

This compound is more than a simple chemical entity; it is a strategically valuable platform for innovation in medicinal chemistry. Its robust physicochemical properties, straightforward synthesis, and multiple points for chemical modification make it an ideal candidate for library synthesis and lead optimization. For researchers and drug development professionals, this compound represents a gateway to novel molecular architectures with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases.

References

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health (NIH). [Link]

-

Benzeneacetic acid, hydrazide | C8H10N2O | CID 70301. PubChem - National Institutes of Health (NIH). [Link]

-

Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. PubMed - National Institutes of Health (NIH). [Link]

-

2-phenylindole. Organic Syntheses Procedure. [Link]

-

Two Cocrystals of Phenazine with Different Phenylboronic Acids. MDPI. [Link]

-

Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Publishing. [Link]

-

Preparation of 2-phenylindole. Slideshare. [Link]

Sources

- 1. 32121-53-2|this compound|BLD Pharm [bldpharm.com]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. You are being redirected... [hit2lead.com]

- 5. This compound CAS#: 32121-53-2 [m.chemicalbook.com]

- 6. 2-(Phenylthio)acetohydrazide|CAS 22446-21-5 [benchchem.com]

- 7. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Benzeneacetic acid, hydrazide | C8H10N2O | CID 70301 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Phenyl-2-(phenylthio)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 2-phenyl-2-(phenylthio)acetohydrazide, a molecule of interest in medicinal chemistry and organic synthesis. The document details the strategic pathway, experimental protocols, and characterization of this compound, grounded in established chemical principles.

Introduction and Strategic Rationale

This compound (CAS No: 32121-53-2) is a hydrazide derivative incorporating both a phenyl and a phenylthio group at the alpha-carbon.[1][2] This unique structural motif makes it a valuable scaffold for the synthesis of more complex heterocyclic compounds and as a potential pharmacophore in drug discovery programs. The presence of the hydrazide functional group allows for a variety of subsequent chemical transformations, including the formation of hydrazones, pyrazoles, and oxadiazoles.[3]

The most logical and efficient synthetic approach to this compound involves a two-step sequence. This strategy leverages readily available starting materials and employs robust and well-understood reaction mechanisms. The pathway commences with the synthesis of an ester precursor, ethyl 2-phenyl-2-(phenylthio)acetate, followed by its conversion to the target hydrazide.

Proposed Synthesis Pathway

The synthesis is designed as a two-stage process:

-

Step 1: Nucleophilic Substitution - Synthesis of ethyl 2-phenyl-2-(phenylthio)acetate via the reaction of ethyl 2-bromo-2-phenylacetate with thiophenol.

-

Step 2: Hydrazinolysis - Conversion of the resulting ester to this compound using hydrazine hydrate.

This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields associated with these types of reactions.

Figure 1: Proposed two-step synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-phenyl-2-(phenylthio)acetate

This procedure details the nucleophilic substitution reaction between ethyl 2-bromo-2-phenylacetate and thiophenol. The choice of a suitable base is critical to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion, which then displaces the bromide ion in an Sₙ2 reaction.

Materials and Equipment:

-

Ethyl 2-bromo-2-phenylacetate

-

Thiophenol

-

Sodium hydride (NaH) or Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

-

To a stirred solution of thiophenol (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. The use of a non-nucleophilic base like NaH is crucial to prevent side reactions.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium thiophenolate.

-

Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-bromo-2-phenylacetate (1.0 eq) in anhydrous DMF dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 2-phenyl-2-(phenylthio)acetate as a pure product.

Step 2: Synthesis of this compound

This step involves the hydrazinolysis of the ester functional group of ethyl 2-phenyl-2-(phenylthio)acetate. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of the desired hydrazide.

Materials and Equipment:

-

Ethyl 2-phenyl-2-(phenylthio)acetate

-

Hydrazine hydrate (80-100%)

-

Ethanol or Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Standard filtration and drying equipment

Procedure:

-

Dissolve ethyl 2-phenyl-2-(phenylthio)acetate (1.0 eq) in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (5-10 eq) to the solution. A large excess of hydrazine hydrate is used to drive the reaction to completion.

-

Reflux the reaction mixture for 4-8 hours. Monitor the disappearance of the starting ester by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Cool the concentrated solution in an ice bath to induce crystallization of the product.

-

Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound.[3]

Characterization Data

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

| Property | Data |

| Molecular Formula | C₁₄H₁₄N₂OS |

| Molecular Weight | 258.34 g/mol |

| CAS Number | 32121-53-2 |

| Appearance | Expected to be a solid |

| ¹H NMR (Expected) | Signals corresponding to aromatic protons, the methine proton (CH), and the hydrazide protons (NH, NH₂). |

| ¹³C NMR (Expected) | Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic methine carbon. |

| IR Spectroscopy (Expected) | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and C-S stretching. |

| Mass Spectrometry (Expected) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Note: Specific spectral data is not widely available in the public domain and would need to be generated upon synthesis.

Safety and Handling

-

Ethyl 2-bromo-2-phenylacetate: Lachyrmator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thiophenol: Toxic and has a strong, unpleasant odor. All manipulations should be performed in a fume hood.

-

Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

-

Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Use with extreme caution in a fume hood, wearing appropriate PPE.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving a nucleophilic substitution to form the ester intermediate, followed by hydrazinolysis. This guide provides a robust framework for its preparation. Researchers and drug development professionals can utilize this pathway to access this versatile molecule for further derivatization and biological evaluation. It is imperative that all experimental work is conducted with strict adherence to safety protocols.

References

-

MDPI. (2022). Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses. Molecules, 27(4), 1234. [Link]

-

Pharmaffiliates. (n.d.). Phenyl (2-(phenylthio)phenyl)carbamate. Retrieved from [Link]

-

PubMed. (2018). Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives. Retrieved from [Link]

-

Fengchen Group. (n.d.). Ethyl Phenylacetate Or Ethyl Phenyl Acetate CAS 101-97-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). Preparation of Phenyl Thiohydantoins from Some Natural Amino Acids. Retrieved from [Link]

-

PubChem. (n.d.). Acetic acid, phenylthio-, 2-phenylhydrazide. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2018). AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)-N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data Table of Contents. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-phenylindole. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-b-MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1981). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. (1), 311-316. [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. 13, 1406–1436. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Acetyl-1-phenylhydrazine (CAS 114-83-0). Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction between Thiophenol and Ethyl Propiolate in Various Solvents at.... Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Phenyl-2-(phenylsulfanyl)acetohydrazide

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2-phenyl-2-(phenylsulfanyl)acetohydrazide.

Introduction: The Hydrazide Scaffold in Medicinal Chemistry

Hydrazide derivatives are a significant class of compounds in organic and medicinal chemistry, characterized by the presence of a reactive -CONHNH2 functional group. This moiety serves as a versatile synthon for the creation of various heterocyclic systems, which are prevalent in numerous biologically active molecules. The unique electronic and structural properties of the hydrazide group allow for its participation in a wide array of chemical transformations, making it a valuable building block in the design of novel therapeutic agents.

The incorporation of both phenyl and phenylthio substituents at the alpha-carbon of the acetohydrazide core, as seen in 2-phenyl-2-(phenylsulfanyl)acetohydrazide, is anticipated to confer distinct physicochemical and biological properties. The lipophilicity and aromatic interactions of the phenyl groups, combined with the potential for the sulfur atom to engage in various interactions, make this scaffold an intriguing candidate for further investigation in drug discovery.

Physicochemical Properties and IUPAC Nomenclature

The compound of interest, with the Chemical Abstracts Service (CAS) registry number 32121-53-2 , is commonly known as 2-Phenyl-2-(phenylthio)acetohydrazide. According to the standards set by the International Union of Pure and Applied Chemistry (IUPAC), the formal name for this molecule is 2-phenyl-2-(phenylsulfanyl)acetohydrazide .

Key physicochemical properties are summarized in the table below:

| Property | Value |

| CAS Number | 32121-53-2 |

| Molecular Formula | C14H14N2OS |

| Molecular Weight | 258.34 g/mol |

| IUPAC Name | 2-phenyl-2-(phenylsulfanyl)acetohydrazide |

Synthesis of 2-phenyl-2-(phenylsulfanyl)acetohydrazide: A Proposed Pathway

The proposed synthetic workflow is outlined below:

An In-depth Technical Guide to 2-Phenyl-2-(phenylthio)acetohydrazide: Synthesis, Properties, and Reactivity

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Phenyl-2-(phenylthio)acetohydrazide, a molecule of interest in synthetic and medicinal chemistry. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and data from structurally related molecules to offer a robust predictive profile. It is designed to serve as a foundational resource for researchers exploring the potential of this and similar scaffolds in various scientific applications.

Introduction and Molecular Overview

This compound (CAS No. 32121-53-2) is a complex organic molecule featuring a hydrazide functional group, a stereocenter at the alpha-carbon, and a thioether linkage. The presence of both a phenyl and a phenylthio group on the same carbon atom creates a unique electronic and steric environment, influencing its reactivity and potential applications. The hydrazide moiety is a versatile functional group known for its role in the synthesis of various heterocyclic compounds and as a pharmacophore in many biologically active molecules. The thioether group can participate in coordination chemistry and is susceptible to oxidation, offering further avenues for chemical modification. This guide will delve into the predicted physical characteristics, expected chemical behavior, a plausible synthetic route, and methods for its characterization.

Predicted Physicochemical Properties

Due to the absence of extensive experimental data in publicly accessible literature, the following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and should be considered as estimates.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₄H₁₄N₂OS | [1] |

| Molecular Weight | 258.34 g/mol | [1] |

| Boiling Point | 472.6 ± 45.0 °C | [2] |

| Density | 1.25 ± 0.1 g/cm³ | [2] |

| pKa | 11.90 ± 0.50 | [2] |

| Appearance | (Expected) White to off-white solid | Inferred from similar compounds |

| Solubility | (Expected) Soluble in polar organic solvents like ethanol, DMSO, and DMF. Limited solubility in water. | Inferred from functional groups |

Synthesis of this compound: A Plausible Experimental Protocol

Sources

A Spectroscopic and Structural Elucidation of 2-Phenyl-2-(phenylthio)acetohydrazide: A Technical Guide

Foreword

Molecular Structure and Physicochemical Properties

2-Phenyl-2-(phenylthio)acetohydrazide is a chiral organic compound with the chemical formula C₁₄H₁₄N₂OS.[1] Its structure features a central acetohydrazide core, substituted at the alpha-position with both a phenyl group and a phenylthio group. This substitution pattern creates a stereocenter, indicating that the molecule can exist as a racemic mixture of enantiomers.

| Property | Value | Source |

| CAS Number | 32121-53-2 | [1] |

| Molecular Formula | C₁₄H₁₄N₂OS | [1] |

| Molecular Weight | 258.34 g/mol | [1] |

| Predicted Boiling Point | 472.6±45.0 °C | |

| Predicted Density | 1.25±0.1 g/cm³ | |

| Predicted pKa | 11.90±0.70 |

Note: Physical properties are predicted as experimental data is not available in the cited literature.

The presence of both hydrogen bond donors (-NH, -NH₂) and acceptors (C=O, S), along with aromatic rings capable of π-π stacking, suggests that this molecule may exhibit interesting solid-state packing and solubility profiles.

Proposed Synthesis Pathway

While a specific synthesis for this compound is not detailed in the available search results, a plausible synthetic route can be proposed based on established organic chemistry principles and methodologies for similar compounds. A common method for the synthesis of hydrazides involves the hydrazinolysis of a corresponding ester.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Phenyl-2-(phenylthio)acetohydrazide

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Phenyl-2-(phenylthio)acetohydrazide. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical underpinnings of the expected spectrum, a detailed peak-by-peak assignment, and the experimental considerations for acquiring high-quality data.

Introduction: The Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), will align with an external magnetic field.[1] By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state.[1] The subsequent relaxation and emission of energy are detected and translated into a spectrum that provides four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (multiplicity or splitting).[2][3][4]

The structure of this compound, with its distinct proton environments, offers an excellent case study for the application of ¹H NMR in detailed structural analysis.

Molecular Structure and Expected Proton Environments

To interpret the ¹H NMR spectrum, it is crucial to first analyze the molecular structure and identify all non-equivalent protons.

Figure 1: Molecular structure of this compound with labeled protons.

Based on the structure, we can anticipate the following distinct proton signals:

-

Ha (NH₂): Two protons of the primary amine group.

-

Hb (NH): One proton of the secondary amide group.

-

Hc (CH): One methine proton.

-

Hd (Phenyl): Five protons of the phenyl group attached to the methine carbon.

-

He (Phenylthio): Five protons of the phenyl group attached to the sulfur atom.

Predicted ¹H NMR Spectrum and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are given in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[3][5]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale for Assignment |

| Ha (NH₂) | 4.0 - 5.0 | 2H | Singlet (broad) | Protons on heteroatoms like nitrogen often exhibit broad signals and their chemical shift can be concentration-dependent.[6] They are deshielded due to the electronegativity of the nitrogen atom. |

| Hb (NH) | 8.0 - 9.0 | 1H | Singlet (broad) | The amide proton is typically found further downfield due to the electron-withdrawing effect of the adjacent carbonyl group and potential for hydrogen bonding. |

| Hc (CH) | 5.0 - 5.5 | 1H | Singlet | This methine proton is deshielded by three electron-withdrawing groups: the phenyl ring, the thioether linkage, and the carbonyl group. The absence of adjacent protons results in a singlet. |

| Hd (Phenyl) | 7.2 - 7.5 | 5H | Multiplet | Aromatic protons typically resonate in this region.[5] The various electronic environments of the ortho, meta, and para protons will lead to a complex multiplet. |

| He (Phenylthio) | 7.0 - 7.4 | 5H | Multiplet | The protons on the phenyl ring attached to the sulfur atom are also in the aromatic region, with their exact shifts influenced by the thioether group. |

In-depth Analysis of Chemical Shifts and Multiplicities

-

Amine and Amide Protons (Ha and Hb): The chemical shifts of N-H protons are often variable and their signals can be broad due to quadrupole broadening and chemical exchange.[6] To confirm their assignment, a D₂O exchange experiment can be performed, which would cause these signals to disappear from the spectrum.

-

Methine Proton (Hc): The significant downfield shift of this proton is a key feature of the spectrum. It is directly attached to a carbon bearing a phenyl group, a phenylthio group, and an acetohydrazide moiety. The cumulative electron-withdrawing nature of these substituents strongly deshields the methine proton, shifting its resonance to a higher ppm value. The absence of any adjacent protons results in a singlet, following the n+1 rule where n=0.[4]

-

Aromatic Protons (Hd and He): The two phenyl rings will produce signals in the aromatic region of the spectrum (approximately 7.0-8.0 ppm). The electron-donating or -withdrawing nature of the substituents on each ring will influence the precise chemical shifts of the ortho, meta, and para protons. The phenyl group directly attached to the chiral center (Hd) and the one attached to the sulfur atom (He) are in slightly different electronic environments, which may lead to overlapping but distinguishable multiplets.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to ensure homogeneity.

-

Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Figure 2: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a characteristic set of signals that can be unambiguously assigned to the different protons in the molecule. The downfield singlet for the methine proton, the broad signals for the NH and NH₂ protons, and the complex multiplets in the aromatic region collectively provide a unique fingerprint for this compound. By following the outlined experimental protocol and applying the fundamental principles of NMR spectroscopy, researchers can effectively use this technique for the structural verification and purity assessment of this compound and related compounds.

References

-

ResearchGate. (n.d.). ¹H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

StudyOrgo.com. (2015). Deciphering ¹H NMR Spectra. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Acetic acid, phenylthio-, 2-phenylhydrazide. Retrieved from [Link]

-

PubMed. (2006). Complete assignment of ¹H and ¹³C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

YouTube. (2023). How to Interpret ¹H NMR Spectra: Part 1 - Introduction to NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Assignment of the absolute configuration of alpha-chiral carboxylic acids by ¹H NMR spectroscopy. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis & Characterization of 2-(substituted-phenyl)acetohydrazide Analogs, 1,3,4-oxadiazoles, and 1,2,4-triazine Ring Systems: A Novel Class of Potential Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Synlett. (n.d.). KBr/K₂S₂O₈-Mediated Dibromohydration of N-(2-Alkynylaryl)acetamide - Supporting Information. Retrieved from [Link]

-

Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Retrieved from [Link]

Sources

13C NMR analysis of 2-Phenyl-2-(phenylthio)acetohydrazide

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Phenyl-2-(phenylthio)acetohydrazide

Abstract

Introduction: The Imperative for Structural Verification

This compound is a complex organic molecule featuring multiple functional groups: two distinct phenyl rings, a thioether linkage, a chiral methine center, and a hydrazide moiety. The confluence of these groups presents a unique electronic environment that must be precisely characterized to confirm its synthesis and purity. ¹³C NMR spectroscopy is an indispensable tool for this purpose, as it provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in the structure will produce a distinct signal in the spectrum, and the position of that signal (its chemical shift) is exquisitely sensitive to its local electronic environment.[1] This guide will systematically deconstruct the molecule to predict its ¹³C NMR signature.

Molecular Structure and Carbon Environment Analysis

The first step in any NMR analysis is to dissect the molecule's structure to identify all chemically non-equivalent carbons. Due to the chiral center (Cα), the ortho and meta carbons on each phenyl ring are diastereotopic and therefore chemically non-equivalent. However, in practice, this difference can be subtle and may not always be resolved. For the purpose of this guide, we will treat the corresponding ortho and meta carbons as pairs, but acknowledge the potential for further splitting. We anticipate a total of 10 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Caption: Workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR analysis of this compound is a multi-faceted process that relies on a strong foundation of theoretical prediction, meticulous experimental execution, and logical data interpretation. By following the principles and protocols outlined in this guide, researchers can confidently predict the 10-signal spectrum, with the carbonyl carbon appearing far downfield (~170 ppm), the unique alpha-carbon resonating around 65 ppm, and the two sets of aromatic carbons populating the 125-145 ppm region. The use of advanced techniques like DEPT-135 is strongly recommended to provide an orthogonal layer of validation, ensuring the unambiguous structural confirmation required for advancing research and development objectives.

References

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

-

Chem Help ASAP. (2022). Chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

ResearchGate. (2025). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

ResearchGate. (n.d.). Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

- N.A. (n.d.). 13C NMR Chemical Shift Table.pdf. Source not formally available, general chemical shift chart.

-

The Journal of Physical Chemistry A. (n.d.). Predicting 13C NMR Spectra by DFT Calculations. [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

-

ResearchGate. (2025). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. [Link]

-

ResearchGate. (n.d.). 13C NMR of (Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide. [Link]

- N.A. (n.d.). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Source not formally available.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

- N.A. (n.d.). Summary of C13-NMR Interpretation.

-

MDPI. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. [Link]

-

Reddit. (n.d.). C-NMR of substituted benzene. [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene analysis of chemical shifts. [Link]

-

Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. [Link]

-

ResearchGate. (n.d.). Solution 13 C NMR spectrum of the reaction of methyl acetoacetate and.... [Link]

Sources

Mass Spectrometric Analysis of 2-Phenyl-2-(phenylthio)acetohydrazide: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-Phenyl-2-(phenylthio)acetohydrazide. As a compound of interest in synthetic and medicinal chemistry, its unambiguous characterization is paramount. This document outlines the core molecular properties, details optimized analytical protocols, and presents a theoretically grounded prediction of its fragmentation behavior under common mass spectrometric conditions. By explaining the causal relationships behind methodological choices, this guide serves as a robust resource for researchers, scientists, and professionals in drug development, ensuring accurate structural elucidation and data integrity.

Part 1: Molecular Profile of this compound

Chemical Structure and Physicochemical Properties

This compound is a multifaceted organic molecule featuring a central acetyl hydrazide core flanked by both a phenyl and a phenylthio group at the alpha-carbon. This unique arrangement of functional groups—a thioether, an amide, a hydrazine, and two aromatic rings—governs its chemical behavior and dictates the strategy for its analysis.

The molecular formula is C₁₄H₁₄N₂OS, and its structure confers a moderate degree of polarity, primarily due to the hydrazide moiety, while the phenyl rings contribute significant nonpolar character. This amphiphilic nature influences choices in sample preparation and chromatographic methods.

Molecular Weight and Isotopic Distribution

Accurate mass measurement is the cornerstone of mass spectrometry. The precise theoretical masses for the neutral molecule and its common adducts are essential for instrument calibration and data interpretation.

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂OS |

| Average Molecular Weight | 258.34 g/mol |

| Monoisotopic Mass | 258.0827 Da |

| [M+H]⁺ (Protonated) | 259.0905 Da |

| [M+Na]⁺ (Sodiated) | 281.0724 Da |

| [M-H]⁻ (Deprotonated) | 257.0749 Da |

Note: Values calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).

Part 2: Recommended Mass Spectrometry Protocols

The selection of an appropriate analytical workflow is critical for generating high-quality, interpretable data. The protocols described herein are designed to be self-validating by providing clear rationale for each step.

Sample Preparation Protocol

-

Solvent Selection : Dissolve 1 mg of this compound in 1 mL of a high-purity (LC-MS grade) solvent. A 50:50 mixture of acetonitrile and water with 0.1% formic acid is recommended for positive-ion mode electrospray ionization (ESI) to promote protonation. For negative-ion mode, a 50:50 mixture of acetonitrile and water with 0.1% ammonium hydroxide can be used.

-

Concentration : Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

-

Filtration : Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could interfere with the analysis or damage the instrument.

-

Direct Infusion : For initial characterization and fragmentation studies, the sample can be introduced directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.[1]

Instrumentation and Ionization

The choice of ionization technique is dictated by the analyte's physicochemical properties. Both Electrospray Ionization (ESI) and Electron Ionization (EI) are viable, each offering distinct advantages.

-

Electrospray Ionization (ESI) : As a soft ionization technique, ESI is ideal for generating intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, making it the preferred method for accurate mass determination and subsequent tandem mass spectrometry (MS/MS).[2][3] The polar hydrazide group makes this molecule particularly amenable to ESI.[1]

-

Electron Ionization (EI) : EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and often predictable fragmentation.[4][5][6] This method is highly valuable for structural elucidation by creating a characteristic "fingerprint" mass spectrum that can be compared against spectral libraries.[7]

The following diagram illustrates the generalized analytical workflow from sample preparation to data acquisition.

Caption: General experimental workflow for MS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To confirm the structure of this compound, tandem mass spectrometry (MS/MS) is indispensable. This involves selecting the precursor ion (e.g., the [M+H]⁺ ion at m/z 259.09) and subjecting it to collision-induced dissociation (CID).[4] The resulting product ions reveal the underlying structure of the molecule.

Typical CID Parameters (ESI-MS/MS):

-

Precursor Ion: m/z 259.09

-

Collision Gas: Argon or Nitrogen

-

Collision Energy: Ramped from 10-40 eV to observe the full fragmentation cascade.

Part 3: Predicted Fragmentation Pathway and Spectral Interpretation

Understanding the fragmentation of a molecular ion is a deductive process based on established principles of gas-phase ion chemistry.[4] The most probable bond cleavages are those that result in the formation of the most stable ions and neutral losses. For this compound, several key fragmentation pathways are anticipated.

The thioether (C-S) bond, the benzylic C-C bond, and the amide C-N and N-N bonds are the most likely points of initial cleavage.

The diagram below illustrates the predicted major fragmentation cascade for the protonated molecule.

Caption: Predicted fragmentation of protonated this compound.

Interpretation of Key Fragments

The analysis of fragment ions provides definitive structural evidence.

| Predicted m/z | Proposed Structure/Formula | Fragmentation Pathway |

| 213.07 | [C₁₄H₁₃OS]⁺ | Loss of the terminal hydrazinyl radical (•NHNH₂) from the protonated molecule. This is a common fragmentation for hydrazides. The resulting cation is stabilized by both the phenyl and the phenylthio groups. |

| 109.02 | [C₆H₅S]⁺ | Cleavage of the Cα-S bond, forming a stable thiophenol cation. This is a characteristic fragmentation for thioethers.[8] |

| 105.03 | [C₇H₅O]⁺ | A complex rearrangement involving cleavage of the Cα-S bond and loss of the hydrazide group, leading to a benzoyl-like cation. |

| 91.05 | [C₇H₇]⁺ | Formation of the highly stable tropylium ion, a hallmark for compounds containing a benzyl moiety. This likely arises from α-cleavage next to the phenyl ring followed by rearrangement. |

Part 4: Data Validation and Trustworthiness

To ensure the trustworthiness of the obtained data, the following steps are mandatory:

-

High-Resolution Mass Spectrometry (HRMS) : Utilize an Orbitrap or FT-ICR mass spectrometer to obtain accurate mass measurements (<5 ppm error) for both the precursor and fragment ions. This allows for the confident assignment of elemental compositions.

-

Isotopic Pattern Matching : Compare the experimentally observed isotopic distribution of the molecular ion with the theoretical pattern for C₁₄H₁₄N₂OS. The presence of the ³⁴S isotope at M+2 (approx. 4.4% relative abundance) is a key diagnostic feature.

-

Internal Standard : For quantitative studies, the use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and instrument variability.

Conclusion

The mass spectrometric analysis of this compound is a systematic process that leverages the compound's unique structural features. By employing a combination of soft (ESI) and hard (EI) ionization techniques coupled with high-resolution tandem mass spectrometry, a confident structural elucidation can be achieved. The predicted fragmentation pathways, centered around the cleavage of the thioether, benzylic, and hydrazide bonds, provide a robust roadmap for interpreting the resulting spectra. This guide establishes a validated, scientifically-grounded methodology for the definitive characterization of this and structurally related molecules.

References

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

ResearchGate. Mass fragmentation pattern of N'-Benzylidene-2-(5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio) acetohydrazide (11a). Available at: [Link]

-

RACO. Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Available at: [Link]

-

Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]

-

YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. Available at: [Link]

-

ResearchGate. Proposed mass fragmentation pattern of N'-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl). Available at: [Link]

-

YouTube. Mass Fragmentation of Phenylmethanol. Available at: [Link]

-

ChemRxiv. Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. Available at: [Link]

-

NIH. Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available at: [Link]

-

Journal of the Chemical Society B. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. Available at: [Link]

-

ResearchGate. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Available at: [Link]

-

SlideShare. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Available at: [Link]

-

PubChem. 2-Hydroxy-2-phenylacetohydrazide. Available at: [Link]

-

MDPI. Identification of Metabolites and Antioxidant Constituents from Pyrus ussuriensis. Available at: [Link]

-

YouTube. Electron ionization and mass spectrometry. Available at: [Link]

-

UT Southwestern Research Labs. Using Electrospray Ionization FTICR Mass Spectrometry To Study Competitive Binding of Inhibitors to Carbonic Anhydrase. Available at: [Link]

-

Wikipedia. Electron ionization. Available at: [Link]

-

YouTube. Mass Spectrometry: Electrospray. Available at: [Link]

-

NIH. IgG1 Thioether Bond Formation in Vivo. Available at: [Link]

-

UVIC. Ionization methods for the mass spectrometry of organometallic compounds. Available at: [Link]

-

Cheméo. Chemical Properties of 2-Acetyl-1-phenylhydrazine (CAS 114-83-0). Available at: [Link]

Sources

- 1. Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. rroij.com [rroij.com]

- 6. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]